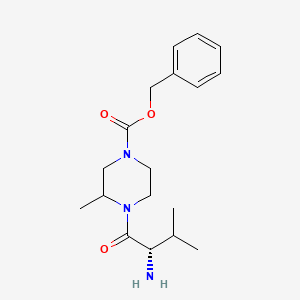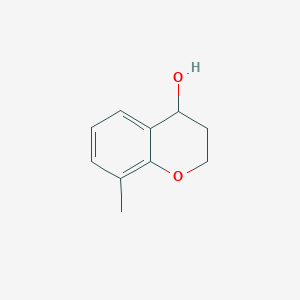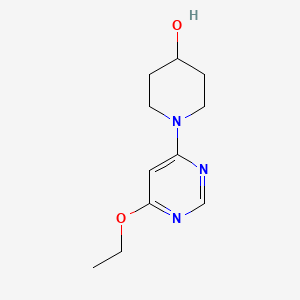
2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- is a chemical compound that belongs to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- typically involves the chlorination of a pyridinone precursor followed by the introduction of ethyl and hydroxy groups. Common reagents used in these reactions include chlorinating agents like thionyl chloride or phosphorus pentachloride, and alkylating agents such as ethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated pyridinone.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- would depend on its specific biological target. Generally, pyridinones can interact with enzymes or receptors, modulating their activity. The chloro and hydroxy groups may play a role in binding to the target site, while the ethyl group could influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-4-hydroxy-: Lacks the chloro group, potentially altering its reactivity and biological activity.
2(1H)-Pyridinone, 6-chloro-4-hydroxy-: Lacks the ethyl group, which may affect its pharmacokinetic properties.
2(1H)-Pyridinone, 6-chloro-5-methyl-4-hydroxy-: Similar structure but with a methyl group instead of an ethyl group, which could influence its chemical and biological properties.
Uniqueness
The presence of the chloro, ethyl, and hydroxy groups in 2(1H)-Pyridinone, 6-chloro-5-ethyl-4-hydroxy- makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can influence the compound’s interactions with biological targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C7H8ClNO2 |
|---|---|
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
2-chloro-3-ethyl-4-hydroxy-3H-pyridin-6-one |
InChI |
InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3-4,10H,2H2,1H3 |
Clé InChI |
OBFRGNWGSQMIIQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=CC(=O)N=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


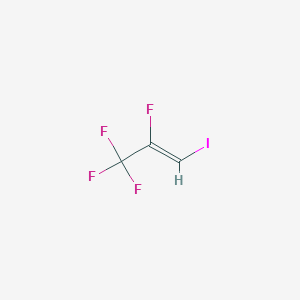
![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)

![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)


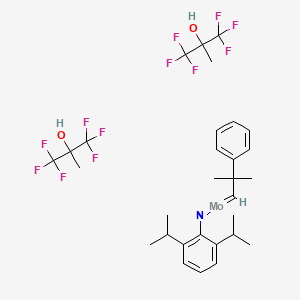
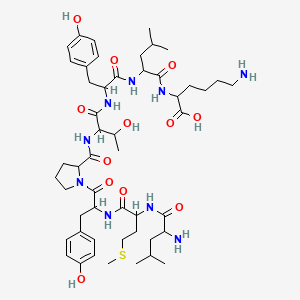
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
